1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a trisubstituted pyrazole derivative characterized by a para-methyl-substituted benzyl group at position 1, a trifluoromethyl group at position 3, and a carboxylic acid moiety at position 4 of the pyrazole ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables hydrogen bonding and salt formation, influencing solubility and target binding .
Properties
Molecular Formula |
C13H11F3N2O2 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-2-4-9(5-3-8)6-18-7-10(12(19)20)11(17-18)13(14,15)16/h2-5,7H,6H2,1H3,(H,19,20) |
InChI Key |
BMSYHUBUIPBYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The most widely reported method involves the cyclocondensation of 4-methylbenzylhydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate (Figure 1 ). This one-pot reaction proceeds via nucleophilic attack of the hydrazine on the β-keto ester, followed by dehydration and aromatization.
Typical Procedure :
- 4-Methylbenzylhydrazine (1.2 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) are refluxed in anhydrous ethanol under nitrogen for 12–18 hours.
- The solvent is evaporated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
- The intermediate ethyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is hydrolyzed using 2N NaOH at 80°C for 4 hours.
- Acidification with HCl yields the carboxylic acid (overall yield: 58–65%).
Key Advantages :
- High regioselectivity due to electronic effects of the trifluoromethyl group.
- Compatibility with scalable reaction conditions.
Limitations :
- Requires strict anhydrous conditions to prevent ester hydrolysis during cyclocondensation.
Diazolation and Cyclization with Trifluoroacetyl Diazoesters
An alternative approach employs trifluoroacetyl diazoesters as precursors for pyrazole ring formation. This method, adapted from Fang et al., allows for precise control over substitution patterns:
Synthetic Pathway :
- Diazoester Preparation : Trifluoroacetic anhydride is reacted with diazomethane to generate methyl 2-diazo-3,3,3-trifluoropropanoate.
- Cyclization : The diazoester reacts with 4-methylbenzylamine in toluene at 60°C, catalyzed by Cu(OTf)₂ (5 mol%), to form the pyrazole ring.
- Oxidation : The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (yield: 72%).
Optimization Insights :
Oxidation of Hydroxymethyl Precursors
For late-stage introduction of the carboxylic acid group, 5-hydroxymethyl intermediates can be oxidized using sodium periodate (NaIO₄) and ruthenium(III) chloride (RuCl₃) in a biphasic system:
Procedure :
- 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-hydroxymethyl (1.0 eq) is dissolved in acetonitrile/water (1:1).
- NaIO₄ (2.1 eq) and RuCl₃ (0.1 eq) are added at 0°C.
- The mixture is stirred at 25°C for 18 hours, filtered through Celite, and acidified to pH 3 with HCl.
- Extraction with ethyl acetate followed by solvent evaporation yields the carboxylic acid (85–90% purity).
Critical Considerations :
- Over-oxidation to CO₂ can occur if reaction time exceeds 24 hours.
- Ruthenium residues require careful removal via chelating agents.
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
| Parameter | Cyclocondensation | Diazolation | Oxidation |
|---|---|---|---|
| Optimal Solvent | Anhydrous ethanol | Toluene | Acetonitrile/Water |
| Temperature Range | 78°C (reflux) | 60°C | 0–25°C |
| Reaction Time | 12–18 hours | 6–8 hours | 18 hours |
Catalytic Systems
- Cu(OTf)₂ : Essential for diazoester cyclization (5 mol% loading).
- RuCl₃ : Enables selective oxidation of hydroxymethyl groups without over-oxidation.
Analytical Characterization Data
1H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, pyrazole-H), 7.25–7.18 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 2.34 (s, 3H, CH₃), 13.1 (br s, 1H, COOH).
13C NMR (100 MHz, DMSO-d6) :
δ 167.4 (COOH), 144.2 (Cq), 139.8 (CF₃), 135.6 (Ar-C), 129.3 (Ar-CH), 127.9 (Ar-CH), 122.1 (q, J = 270 Hz, CF₃), 55.7 (CH₂), 21.3 (CH₃).
HRMS (ESI+) :
Calculated for C₁₃H₁₁F₃N₂O₂ [M+H]+: 285.0851; Found: 285.0849.
Challenges and Alternative Approaches
Regioselectivity Issues
The electron-withdrawing trifluoromethyl group directs cyclization to the 3-position, but competing pathways can yield 5-substituted isomers. Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity to >95%.
Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Pyrazole derivatives are highly tunable, with substituents at positions 1, 3, and 4 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Differences and Implications
- Substituent Position on Benzyl Group: The 4-methylbenzyl group in the target compound provides moderate steric bulk and electron-donating effects compared to 3-methoxybenzyl (7l), which increases solubility via polar interactions .
Trifluoromethyl vs. Other Groups :
Functional Group at Position 4 :
- Carboxylic acid (target compound) enables salt formation and H-bonding, critical for solubility and enzyme interactions. In contrast, carbaldehyde derivatives () are electrophilic and prone to nucleophilic reactions, limiting stability .
Biological Activity
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This compound is characterized by its unique trifluoromethyl group, which often enhances biological activity due to its influence on molecular interactions.
Synthesis and Structure
The synthesis of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
- Case Study : In vitro assays revealed that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent activity. Flow cytometry analyses suggested that the mechanism of action involves apoptosis induction via caspase activation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| U-937 | 20 | Cell cycle arrest |
| A549 | 18 | Induction of apoptosis |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties, particularly through its interaction with cyclooxygenase (COX) enzymes. Preliminary tests indicate that it inhibits COX-2 activity, which is crucial for the synthesis of pro-inflammatory mediators.
- Research Findings : The IC50 values for COX-1 and COX-2 inhibition were found to be 42 µM and 31 µM, respectively, suggesting moderate anti-inflammatory potential.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 42 |
| COX-2 | 31 |
Antifungal Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antifungal activity against several phytopathogenic fungi. Comparative studies indicated that it outperformed traditional fungicides in some assays.
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is influenced by structural modifications. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances potency against various biological targets.
Q & A
Q. What are the optimal synthetic routes for 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction yields be improved?
The synthesis typically involves multi-step protocols, including triazenylpyrazole precursors and azide-alkyne cycloaddition reactions. For example, intermediates like 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile are synthesized via triazenylpyrazole precursors under controlled conditions (0–50°C, methylene chloride solvent). Key steps include:
- Precursor activation : Use of azido(trimethyl)silane and trifluoroacetic acid for azide introduction .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields pure products (88% yield).
- Optimization : Reaction monitoring via TLC and stoichiometric adjustments (e.g., 7.5 equiv azido reagent) improve reproducibility .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : and NMR (400 MHz in CDCl) confirm regiochemistry and substituent positions (e.g., δ = 7.54 ppm for pyrazole protons) .
- HRMS : Validates molecular mass (e.g., [M] Calcd 238.0961, Found 238.0962) .
- IR spectroscopy : Peaks at 2231 cm (C≡N) and 2139 cm (azide) confirm functional groups .
Q. How does the solubility profile of this compound affect in vitro assays?
The trifluoromethyl group enhances lipophilicity, limiting aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (<1% DMSO final). Stability studies in PBS (pH 7.4) over 24 hours are critical to avoid precipitation .
Advanced Research Questions
Q. What mechanisms underlie its reported anti-proliferative activity in cancer models?
Structurally analogous pyrazolo[4,3-c]pyridin-4(5H)-ones inhibit mTOR/p70S6K signaling and induce autophagy. For example, 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole derivatives reduce prostate cancer cell viability (IC ~10 µM) via ATP-competitive kinase binding . Key assays:
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Replace the 4-methylbenzyl group with fluorinated or electron-withdrawing groups (e.g., 4-fluorobenzyl) to enhance metabolic stability .
- Core modifications : Compare pyrazole-4-carboxylic acid derivatives with pyrazolone or triazole hybrids to assess kinase selectivity .
- In silico modeling : Docking studies (e.g., AutoDock Vina) predict interactions with ATP-binding pockets of target kinases .
Q. What challenges arise in interpreting conflicting data on its pharmacokinetic properties?
Contradictions in bioavailability may stem from:
Q. How can regioselectivity issues during synthesis be resolved?
Regioselective formation of the pyrazole core is achieved via:
- Temperature control : Slow warming (0→50°C) minimizes side products .
- Catalytic additives : ZnCl or CuI promotes selective cyclization in azide-alkyne reactions .
Methodological Guidance
Q. What protocols are recommended for scaling up synthesis without compromising purity?
- Dry-load purification : Use Celite during flash chromatography to handle larger quantities (>1 g) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Q. How should researchers address discrepancies in biological activity across cell lines?
Q. What strategies improve compound stability in long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at −80°C.
- Light sensitivity : Use amber vials to prevent photodegradation of the trifluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
